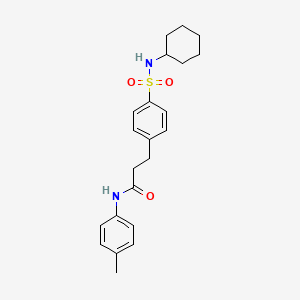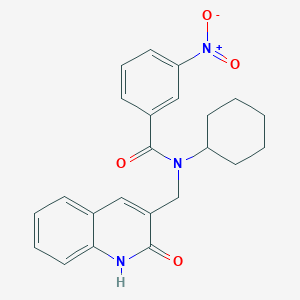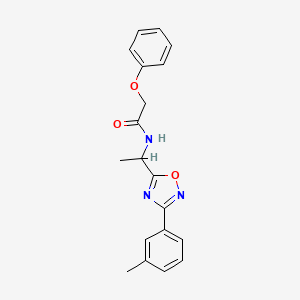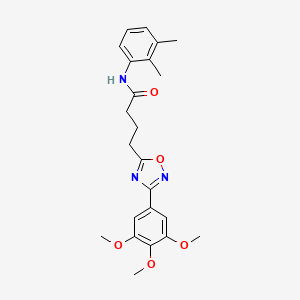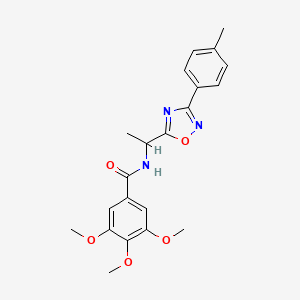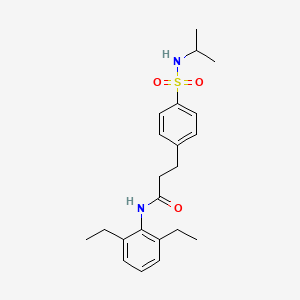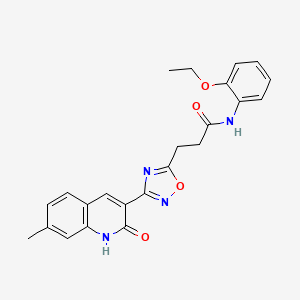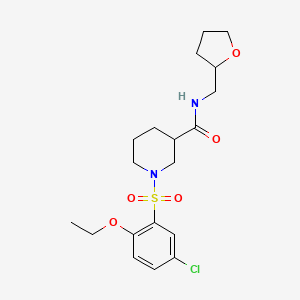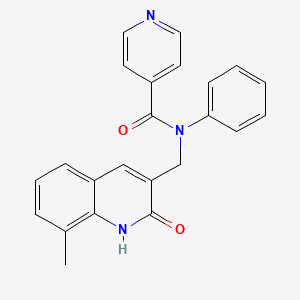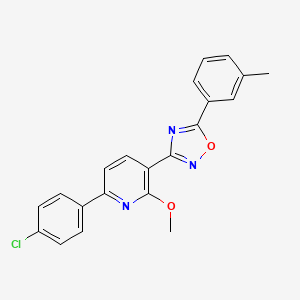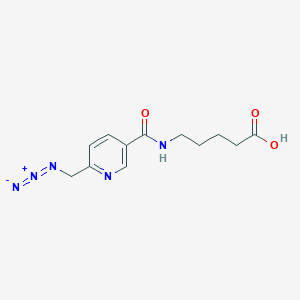
5-(6-(Azidomethyl)nicotinamido)pentanoic acid
Descripción general
Descripción
5-(6-(Azidomethyl)nicotinamido)pentanoic acid, commonly known as AMNP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. AMNP is a derivative of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in many biological processes.
Aplicaciones Científicas De Investigación
Stable 5,6-Epoxyeicosatrienoic Acid Analog Relaxes Coronary Arteries :
- This study developed a stable agonist of 5,6-Epoxyeicosatrienoic acid, which is a cytochrome P450 epoxygenase metabolite of arachidonic acid causing vasorelaxation. This could hint at the possible role of structurally similar compounds in cardiovascular applications (Wenqi Yang et al., 2005).
S-2-amino-5-azolylpentanoic Acids as Inhibitors of Nitric Oxide Synthases :
- This research found that certain 2-amino-5-azolylpentanoic acids were potent in inhibiting nitric oxide synthases, which could be relevant to the anti-inflammatory and cardiovascular properties of similar compounds (S. Ulhaq et al., 1998).
L-2-Amino-5-arylpentanoic Acids in AM-Toxins :
- This study focused on the synthesis of L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. This suggests potential applications in biochemical studies of toxins (Y. Shimohigashi et al., 1976).
Pentanoic Acid from γ-Valerolactone and Formic Acid Using Bifunctional Catalysis :
- This research explored the conversion of γ-valerolactone into Pentanoic acid, an industrially relevant chemical. This suggests possible industrial applications for pentanoic acid derivatives (M. Al‐Naji et al., 2020).
Microbial Transformation of 6-n-Pentyl-2H-pyran-2-one :
- This study investigated the biotransformation of a Trichoderma metabolite, which generated a pentanoic acid derivative among other products. This may have implications for microbial metabolism and antifungal applications (J. Cooney et al., 1997).
Propiedades
IUPAC Name |
5-[[6-(azidomethyl)pyridine-3-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c13-17-16-8-10-5-4-9(7-15-10)12(20)14-6-2-1-3-11(18)19/h4-5,7H,1-3,6,8H2,(H,14,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKZSPKJXWPVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCCCC(=O)O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





